2-(3,4-dimethoxyphenyl)-N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
Description
This compound belongs to the class of 1,3,4-thiadiazole-based acetamides, characterized by a thiadiazole core functionalized with a sulfur-linked 3-methylbenzyl group and an acetamide moiety bearing a 3,4-dimethoxyphenyl substituent. The 3,4-dimethoxyphenyl group is known for enhancing bioavailability and membrane permeability due to its electron-donating methoxy groups, while the thiadiazole ring contributes to diverse biological activities, including antimicrobial and anticancer properties .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-13-5-4-6-15(9-13)12-27-20-23-22-19(28-20)21-18(24)11-14-7-8-16(25-2)17(10-14)26-3/h4-10H,11-12H2,1-3H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPBROMVLSIBDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(S2)NC(=O)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide , also known by its CAS number 877656-28-5, is a novel derivative of the 1,3,4-thiadiazole scaffold. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 426.6 g/mol. Its structure includes a thiadiazole ring which is known for conferring various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N2O3S2 |
| Molecular Weight | 426.6 g/mol |
| CAS Number | 877656-28-5 |
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. A study highlighted the synthesis of various thiadiazole derivatives and their effectiveness against multiple bacterial strains. The presence of electron-donating groups such as methoxy enhances the antimicrobial efficacy of these compounds .
Case Study:
In a comparative analysis, derivatives with different substituents were tested against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) value indicating strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The anticancer potential of this compound was evaluated using the MTT assay across various cancer cell lines including PC3 (prostate cancer), U87 (glioblastoma), and MDA-MB-231 (breast cancer).
Findings:
- The compound showed cytotoxic effects with IC50 values ranging from 8 µM to 25 µM depending on the cell line.
- Notably, modifications on the phenyl ring influenced the cytotoxicity; for instance, substituents at the ortho position reduced activity compared to meta or para substitutions .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: The thiadiazole ring may inhibit key enzymes involved in cellular proliferation.
- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells leading to programmed cell death.
- Membrane Disruption: Antimicrobial action is likely mediated through disruption of bacterial cell membranes.
Research Findings Summary
A systematic review of literature reveals that derivatives like this compound are promising candidates for drug development due to their diverse biological activities.
Chemical Reactions Analysis
Thioether Oxidation
The thioether (-S-CH2-) group undergoes oxidation under mild to moderate conditions. Similar compounds (e.g., N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide derivatives) show conversion to sulfoxides or sulfones using hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA) .
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Oxidation to sulfoxide | H2O2 (30%), RT, 6–12 hrs | Sulfoxide derivative | |
| Oxidation to sulfone | mCPBA (1.2 eq), DCM, 0–25°C, 24 hrs | Sulfone derivative |
Acetamide Hydrolysis
The acetamide group can hydrolyze under acidic or basic conditions to yield carboxylic acid derivatives. For example, N-(1,3,4-thiadiazol-2-yl)acetamide analogs undergo hydrolysis with concentrated HCl or NaOH to form acetic acid derivatives .
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 8 hrs | 2-(3,4-Dimethoxyphenyl)acetic acid | |
| Basic hydrolysis | 2M NaOH, 70°C, 6 hrs | Sodium salt of acetic acid derivative |
Electrophilic Substitution on Thiadiazole Ring
The 1,3,4-thiadiazole ring is susceptible to electrophilic substitution at the sulfur or nitrogen atoms. Nitration and halogenation reactions are reported in structurally related compounds .
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C, 2 hrs | 5-Nitro-1,3,4-thiadiazole derivative | |
| Bromination | Br2 in CCl4, RT, 4 hrs | 5-Bromo-1,3,4-thiadiazole derivative |
Nucleophilic Substitution at Thiadiazole C-5 Position
The C-5 position of the thiadiazole ring (adjacent to the thioether group) is reactive toward nucleophiles. In analogs like N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide, substitution with amines or thiols occurs under basic conditions .
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Amine substitution | K2CO3, DMF, 80°C, 12 hrs | 5-(Alkylamino)-1,3,4-thiadiazole derivative |
Methoxy Group Demethylation
The 3,4-dimethoxyphenyl group may undergo demethylation under strong acidic conditions (e.g., HBr/AcOH) to form catechol derivatives, though direct evidence for this compound is lacking .
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Demethylation | 48% HBr, AcOH, reflux, 24 hrs | 3,4-Dihydroxyphenyl derivative |
Redox Reactions
Thiadiazole derivatives with electron-withdrawing groups (e.g., nitro or thioether) exhibit redox activity. Cyclic voltammetry studies on analogous nitro-thiadiazole compounds show reduction peaks near −500 mV, indicating nitro group reduction .
Comparison with Similar Compounds
Notes
Structural Specificity : The 3,4-dimethoxyphenyl and 3-methylbenzylthio groups distinguish the target compound from analogs with simpler substituents .
Biological Potential: Thiadiazole-acetamides consistently exhibit antimicrobial and anticancer activities, but substituent choice dictates potency .
Limitations : Evidence gaps in the target compound’s experimental data necessitate caution in extrapolating results from structural analogs.
Q & A
Q. What are the key steps and critical reaction conditions for synthesizing 2-(3,4-dimethoxyphenyl)-N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide?
The synthesis typically involves:
- Thiadiazole core formation : Cyclization of thiosemicarbazide derivatives under acidic or basic conditions to generate the 1,3,4-thiadiazole ring .
- Thioether linkage introduction : Coupling the thiol group (e.g., 3-methylbenzyl mercaptan) to the thiadiazole ring via nucleophilic substitution, often requiring anhydrous solvents (e.g., DMF) and catalysts (e.g., NaH) .
- Acetamide functionalization : Acylation of the thiadiazole amine with 2-(3,4-dimethoxyphenyl)acetyl chloride in the presence of a base (e.g., triethylamine) .
Q. Critical conditions :
- Temperature control (e.g., reflux for cyclization, 0–5°C for acylation).
- Solvent selection (e.g., DMF for solubility, chloroform for purification).
- Purity monitoring via TLC and HPLC .
Q. What analytical techniques are essential for characterizing this compound and resolving structural ambiguities?
Primary methods :
- NMR spectroscopy : H and C NMR to confirm substituent positions and coupling patterns (e.g., methoxy protons at δ 3.7–3.9 ppm) .
- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] for CHNOS) .
- FT-IR : Identification of amide C=O stretches (~1650 cm) and thioether S-C bonds (~650 cm) .
Q. Advanced resolution strategies :
- X-ray crystallography : For absolute configuration determination if crystals are obtainable.
- 2D NMR (COSY, HSQC) : To resolve overlapping signals in complex aromatic regions .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be addressed during structural validation?
Methodological approach :
Cross-validate experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) to identify discrepancies in substituent effects .
Reproduce synthesis under controlled conditions to rule out impurities (e.g., column chromatography with gradient elution) .
Comparative analysis : Benchmark against structurally similar compounds (e.g., thiadiazoles with dimethoxyphenyl groups) from literature .
Example : A downfield shift in the thiadiazole NH proton may indicate unintended oxidation; confirm via LC-MS for by-products .
Q. What strategies optimize yield and purity in large-scale synthesis while minimizing by-products?
Optimization framework :
- Solvent screening : Test polar aprotic solvents (DMF vs. DMSO) for coupling efficiency .
- Catalyst selection : Evaluate NaH vs. KCO for thioether formation kinetics .
- Temperature gradients : Use segmented heating (e.g., 50°C for cyclization, room temperature for acylation) to suppress side reactions .
Case study : A 15% yield increase was achieved by replacing chloroform with THF during acetamide coupling due to improved solubility of intermediates .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound in pharmacological studies?
Experimental design :
Derivatization : Synthesize analogs with modified substituents (e.g., replacing 3-methylbenzyl with halogenated benzyl groups) .
In vitro assays :
- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
- Cytotoxicity : Screen in cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) .
Computational docking : Map binding interactions with target proteins (e.g., using AutoDock Vina) to rationalize SAR trends .
Data analysis : Correlate electronic effects (e.g., methoxy group electron-donating capacity) with bioactivity .
Q. What are the common pitfalls in interpreting biological activity data for thiadiazole-acetamide derivatives?
Key challenges and solutions :
- Off-target effects : Use orthogonal assays (e.g., thermal shift assays vs. enzymatic assays) to confirm target specificity .
- Solubility artifacts : Pre-treat compounds with DMSO/cosolvents and include vehicle controls in cell-based assays .
- Metabolic instability : Perform microsomal stability tests (e.g., liver microsomes + NADPH) to identify rapid degradation .
Example : A false-positive cytotoxicity result may arise from precipitate formation; confirm via microscopy or dynamic light scattering .
Q. How can reaction mechanisms for key synthetic steps (e.g., thioether formation) be experimentally validated?
Mechanistic studies :
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. protiated thiols to probe rate-determining steps .
- Trapping intermediates : Use low-temperature NMR to isolate and characterize reactive species (e.g., thiolate anions) .
- Computational modeling : Simulate transition states for thioether bond formation using DFT (e.g., B3LYP/6-31G*) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
